![molecular formula C14H13N3O4 B2419679 3-[(4-Nitrophenoxy)methyl]benzohydrazide CAS No. 832739-58-9](/img/structure/B2419679.png)

3-[(4-Nitrophenoxy)methyl]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

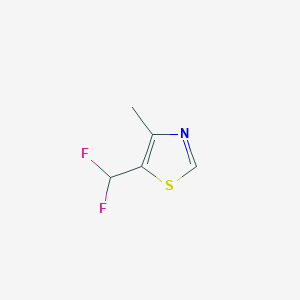

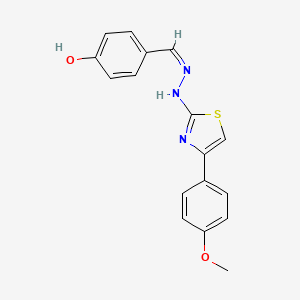

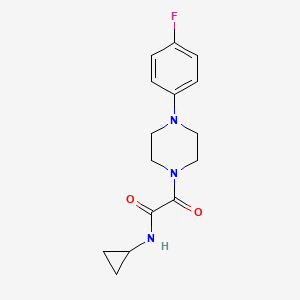

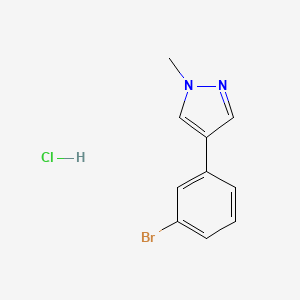

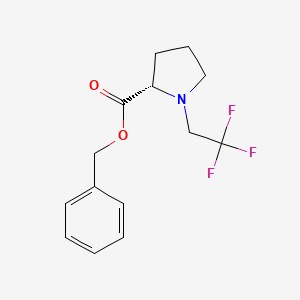

3-[(4-Nitrophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H13N3O4 . It has a molecular weight of 287.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzohydrazide group attached to a nitrophenyl group via a methylene bridge . The presence of the nitro group may confer electron-withdrawing properties, affecting the compound’s reactivity .Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Hydrazone Compounds Derived from 4-Methylbenzohydrazide: These compounds, including variations such as 4-methyl- N’ -(4-nitrobenzylidene)benzohydrazide, have demonstrated antibacterial activity against bacteria like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Lei et al., 2015).

Antioxidant Activity

- Gallic Hydrazide Derived Schiff Bases: Schiff bases derived from 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide have shown good in vitro antioxidant activity (Dighade & Parikh, 2017).

Crystal Structure and Molecular Docking

- N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide: The crystal structure of this compound has been analyzed, showing potential for molecular docking studies (Zhou et al., 2011).

Catalytic and DNA Binding Activities

- Schiff Base Ligands and Metal Complexes: Schiff base ligands like N′-(1-(2-hydroxyphenyl) ethylidene)benzohydrazide have shown catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Cholinesterase Inhibition and Antioxidant Activity

- Thiophene-2-Carboxamide Based Benzohydrazides: These compounds have been explored as inhibitors for cholinesterases and as antioxidants, showing potential for treating neurological disorders (Kausar et al., 2021).

Biodegradation and Chemotaxis

- 3-Methyl-4-Nitrophenol Biodegradation: A study on Ralstonia sp. SJ98 demonstrated its capability to utilize 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, for biodegradation and chemotaxis (Bhushan et al., 2000).

Ulcer Prevention

- 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide: This compound has shown ulcer prevention potential in rat models, suggesting its efficacy in gastroprotective treatments (Tayeby et al., 2017).

Anticancer and Antimicrobial Activities

- Benzohydrazide Derivatives: These compounds have been researched for their anticancer and antimicrobial potentials, indicating their relevance in pharmaceutical research (Asegbeloyin et al., 2014).

Photolytic Precursors in Atmospheric Chemistry

- Nitrophenol Absorption: Nitrophenols, including derivatives of nitrobenzohydrazides, have been identified as photolytic precursors in atmospheric chemistry, influencing the tropospheric oxidation capacity (Chen et al., 2011).

Prostate Cancer Inhibitors

- Benzohydrazide Derivatives: Molecular docking studies of benzohydrazide derivatives have shown their potential as inhibitors of prostate cancer (Arjun et al., 2020).

Red Blood Cell Carbonic Anhydrase Inhibition

- Benzohydrazide Derivatives: These compounds inhibited carbonic anhydrases in erythrocytes, suggesting potential therapeutic applications in various disorders (Korkmaz et al., 2022).

Propiedades

IUPAC Name |

3-[(4-nitrophenoxy)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODLVWHTBNJGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2419598.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)

![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2419605.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)

![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)